molecular formula C18H19N5O B11191161 2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11191161
M. Wt: 321.4 g/mol
InChI Key: SXOIWHMTWXYLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine and piperazine derivatives. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific kinases, such as cyclin-dependent kinases (CDKs) and FLT3. These kinases are involved in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H19N5O/c1-22-9-11-23(12-10-22)18-20-16-15(17(24)21-18)14(7-8-19-16)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,19,20,21,24)

InChI Key

SXOIWHMTWXYLIV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.